Meta-Amino Position Enables BRAF V600E Clinical Candidate Synthesis, Unlike Para-Isomer Which Directs Toward VEGFR-2
The meta-amino configuration of CAS 1188908-37-3 is the essential building block for CEP-32496 (agerafenib), a clinical-stage BRAF V600E inhibitor. When this meta-amino intermediate is converted to the corresponding diarylurea, the resulting compound CEP-32496 exhibits a binding Kd of 14 nM for BRAF V600E, and inhibits downstream MEK phosphorylation with IC₅₀ values of 78 nM (A375 melanoma) and 60 nM (Colo-205 colorectal) [1]. In contrast, the para-amino positional isomer 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]aniline (CAS 286371-71-9) serves as the key intermediate for a structurally distinct series of N-aryl-N'-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}ureas that are potent and selective VEGFR-2 inhibitors, with the most optimized derivatives achieving VEGFR-2 IC₅₀ values as low as 2 nM [2]. The positional isomer choice therefore bifurcates the entire downstream target landscape: meta for BRAF, para for VEGFR-2.
| Evidence Dimension | Downstream target selectivity driven by aniline substitution position |
|---|---|
| Target Compound Data | meta-NH₂ (CAS 1188908-37-3) → CEP-32496: BRAF V600E Kd = 14 nM, cellular pMEK IC₅₀ = 78 nM (A375), 60 nM (Colo-205) [1] |
| Comparator Or Baseline | para-NH₂ (CAS 286371-71-9) → VEGFR-2-selective diarylureas; best compound (102) VEGFR-2 IC₅₀ = 2 nM [2] |
| Quantified Difference | Approximately 7- to 40-fold difference in BRAF V600E binding affinity vs. VEGFR-2 inhibition depending on comparator; divergent primary kinase target (BRAF vs. VEGFR-2) |
| Conditions | BRAF V600E in vitro binding assay; cellular pMEK ELISA in A375/Colo-205 lines (CEP-32496). VEGFR-2 enzymatic inhibition assay (aryloxyquinazoline ureas from Garofalo et al. 2012 J Med Chem) [1][2]. |
Why This Matters
Procurement of the meta-amino isomer is non-negotiable for any program targeting BRAF V600E via the CEP-32496 scaffold; the para isomer cannot substitute because it leads to a divergent SAR series with VEGFR-2 rather than BRAF activity.
- [1] Rowbottom MW, et al. J Med Chem. 2012;55(3):1082-1105. CEP-32496 BRAF V600E Kd = 14 nM; pMEK IC₅₀ = 78 nM (A375), 60 nM (Colo-205). Synthesis involves 3-[(6,7-dimethoxy-4-quinazolinyl)oxy]aniline as Compound 2. View Source
- [2] Garofalo A, Farce A, Ravez S, Lemoine A, Six P, Chavatte P, Goossens L, Depreux P. Synthesis and structure-activity relationships of (aryloxy)quinazoline ureas as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. J Med Chem. 2012;55(3):1189-1204. Compound 102: VEGFR-2 IC₅₀ = 2 nM. View Source
